molecular formula C13H11N3O B6243221 2-methyl-5-phenyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one CAS No. 107625-17-2

2-methyl-5-phenyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one

Cat. No. B6243221
M. Wt: 225.2
InChI Key:
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Description

2-methyl-5-phenyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one, more commonly referred to as MPP, is an organic compound with a broad range of applications in scientific research. MPP has been studied extensively in the past few decades and has been found to have a variety of biochemical and physiological effects.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-methyl-5-phenyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one involves the condensation of 2-methyl-3-phenyl-2,3-dihydropyrazolo[1,5-a]pyrimidin-4-one with ethyl formate followed by cyclization with hydrazine hydrate.

Starting Materials
2-methyl-3-phenyl-2,3-dihydropyrazolo[1,5-a]pyrimidin-4-one, ethyl formate, hydrazine hydrate

Reaction
Step 1: Condensation of 2-methyl-3-phenyl-2,3-dihydropyrazolo[1,5-a]pyrimidin-4-one with ethyl formate in the presence of sodium ethoxide to form ethyl 2-methyl-3-phenyl-4-oxo-3,4-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylate., Step 2: Cyclization of ethyl 2-methyl-3-phenyl-4-oxo-3,4-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylate with hydrazine hydrate in the presence of acetic acid to form 2-methyl-5-phenyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one.

Scientific Research Applications

MPP has been used extensively in scientific research due to its ability to act as an inhibitor of enzymes. It has been used to study the effects of drugs on the activity of various enzymes, as well as to study the effects of environmental pollutants on enzyme activity. It has also been used to study the effects of hormones and other compounds on the activity of enzymes. In addition, MPP has been used to study the effects of various drugs on the activity of certain proteins, as well as to study the effects of drugs on the expression of certain genes.

Mechanism Of Action

MPP acts as an inhibitor of enzymes by binding to the active site of the enzyme and preventing it from catalyzing its reaction. This inhibition can be reversible or irreversible, depending on the concentration of MPP used and the particular enzyme that is being inhibited.

Biochemical And Physiological Effects

MPP has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including cyclooxygenase, lipoxygenase, and phospholipase A2. In addition, MPP has been found to inhibit the activity of certain proteins, such as those involved in the metabolism of fatty acids and cholesterol. It has also been found to have anti-inflammatory, anti-oxidant, and anti-cancer effects.

Advantages And Limitations For Lab Experiments

The main advantage of using MPP in lab experiments is that it is relatively easy to synthesize and has a wide range of applications. In addition, it is relatively non-toxic and has low environmental impact. However, one disadvantage of using MPP is that it can be difficult to control the concentration of MPP in a lab experiment, as the concentration can vary depending on the reaction conditions.

Future Directions

The future of MPP research is promising. One potential area of research is to investigate the effects of MPP on other enzymes and proteins. In addition, further research could be done to explore the potential therapeutic applications of MPP. Another possible area of research is to investigate the effects of MPP on the expression of certain genes. Finally, further research could be done to investigate the effects of MPP on the metabolism of fatty acids and cholesterol.

properties

CAS RN

107625-17-2

Product Name

2-methyl-5-phenyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one

Molecular Formula

C13H11N3O

Molecular Weight

225.2

Purity

95

Origin of Product

United States

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